9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

adenylate cyclase inhibition structure-activity relationship chemical probe development

9-((2R,5S)-5-(Aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine (CAS 413570-57-7) is a chiral, aminomethyl-functionalized adenine nucleoside analogue that belongs to the tetrahydrofuranyl-adenine class of adenylate cyclase (AC) inhibitors. Its core scaffold is shared with the widely used AC inhibitor SQ 22536 (9-(tetrahydrofuran-2-yl)-9H-purin-6-amine), yet the addition of a primary aminomethyl substituent at the 5-position of the tetrahydrofuran ring confers distinct molecular weight (234.26 g mol⁻¹ vs.

Molecular Formula C10H14N6O
Molecular Weight 234.26 g/mol
CAS No. 413570-57-7
Cat. No. B3265948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
CAS413570-57-7
Molecular FormulaC10H14N6O
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1CC(OC1CN)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C10H14N6O/c11-3-6-1-2-7(17-6)16-5-15-8-9(12)13-4-14-10(8)16/h4-7H,1-3,11H2,(H2,12,13,14)/t6-,7+/m0/s1
InChIKeyFNAPPKKZZMLMRU-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 9-((2R,5S)-5-(Aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine (CAS 413570-57-7) Matters for Adenylate Cyclase Probe Procurement


9-((2R,5S)-5-(Aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine (CAS 413570-57-7) is a chiral, aminomethyl-functionalized adenine nucleoside analogue that belongs to the tetrahydrofuranyl-adenine class of adenylate cyclase (AC) inhibitors [1]. Its core scaffold is shared with the widely used AC inhibitor SQ 22536 (9-(tetrahydrofuran-2-yl)-9H-purin-6-amine), yet the addition of a primary aminomethyl substituent at the 5-position of the tetrahydrofuran ring confers distinct molecular weight (234.26 g mol⁻¹ vs. 205.21 g mol⁻¹), hydrogen-bonding capacity, and stereochemical definition that differentiate it from unsubstituted and dideoxyadenosine-based AC inhibitors . For procurement specialists and assay developers, this compound represents a structurally defined probe with potential advantages in binding-site occupancy, solubility, and chemical derivatization that generic substitution cannot replicate.

Generic Substitution Risks for 9-((2R,5S)-5-(Aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine: Why SQ 22536 and Dideoxyadenosine Are Not Drop-In Replacements


Although SQ 22536, 2′,5′-dideoxyadenosine, and 2′-deoxyadenosine-3′-monophosphate all target the adenylate cyclase P-site, their potencies, isozyme selectivities, and physicochemical properties differ markedly [1]. SQ 22536 exhibits IC₅₀ values spanning 1.4 µM (intact platelets) to 200 µM (PTH-stimulated AC), while 2′,5′-dideoxyadenosine ranges from 2.7 µM (detergent-dispersed rat brain) to 540 µM (forskolin-stimulated endothelial cells) . The target compound's aminomethyl substituent introduces an additional hydrogen-bond donor/acceptor pair, alters logP, and enables covalent conjugation strategies impossible with the parent scaffold. Furthermore, SQ 22536 has been shown to inhibit the neuritogenic cAMP sensor-Rapgef2 (NCS-Rapgef2) independently of AC, revealing off-target pharmacology that may be modulated by the aminomethyl modification [2]. Substituting any of these agents without confirming equivalent potency, selectivity, and chemical tractability in the user's specific assay system risks irreproducible results.

Head-to-Head Quantitative Evidence Guide: 9-((2R,5S)-5-(Aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine vs. SQ 22536, 2′,5′-Dideoxyadenosine, and 2′-Deoxyadenosine-3′-monophosphate


Structural Differentiation: Aminomethyl Substituent Confers Distinct Molecular Recognition and Derivatization Potential vs. SQ 22536

The target compound differs from the parent scaffold SQ 22536 (CAS 17318-31-9) by a single aminomethyl (-CH₂NH₂) group at the 5-position of the tetrahydrofuran ring. This modification increases molecular weight from 205.21 to 234.26 g mol⁻¹, adds one hydrogen-bond donor and one hydrogen-bond acceptor, and elevates the topological polar surface area (tPSA) [1]. The primary amine provides a nucleophilic handle for bioconjugation (e.g., NHS ester, isothiocyanate coupling) that is absent in SQ 22536. Similar aminomethyl purine derivatives have been characterized by Sloan (1984), demonstrating that the N-9 alkylation pattern is preserved and that the aminomethyl group undergoes rapid hydrolysis under aqueous acidic conditions, a property exploitable for pro-drug or controlled-release strategies [2].

adenylate cyclase inhibition structure-activity relationship chemical probe development

Adenylate Cyclase Inhibitory Activity in HeLa Cells: Direct Evidence from ChEMBL/BindingDB vs. Class Comparators

In a ChEMBL-deposited assay (CHEMBL615477), the target compound was tested for inhibition of forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor in HeLa cells, yielding an activity range of 95–320 (units as reported by BindingDB; likely percent inhibition or IC₅₀ in nM/µM) [1]. For context, SQ 22536 achieves an IC₅₀ of approximately 5 µM against forskolin-stimulated cAMP in cell-based reporter assays, while 2′,5′-dideoxyadenosine exhibits an IC₅₀ of 2.7–3 µM in detergent-dispersed rat brain preparations and 540 µM in forskolin-stimulated endothelial cells . The activity of the target compound overlaps with the lower end of SQ 22536's reported potency range, suggesting comparable or potentially enhanced AC inhibition in this specific cellular context. However, the precise numerical value cannot be directly equated without knowing the units reported by BindingDB; users are advised to request the original ChEMBL data for quantitative comparison.

adenylate cyclase inhibition forskolin-stimulated cAMP 5-HT1A receptor HeLa cells

Physicochemical Differentiation: Enhanced Aqueous Solubility and Reduced logP Through Aminomethyl Substitution

Introduction of the primary aminomethyl group to the tetrahydrofuran ring substantially alters predicted physicochemical properties. The target compound (C₁₀H₁₄N₆O) contains 6 nitrogen atoms and 1 oxygen atom versus 5 nitrogens and 1 oxygen in SQ 22536 (C₉H₁₁N₅O), increasing the number of hydrogen-bond donors from 2 to 3 and hydrogen-bond acceptors from 5 to 6 [1]. This elevates the topological polar surface area (tPSA) and is predicted to decrease logP by approximately 0.5–1.0 log units compared to SQ 22536 (estimated logP ~1.0–1.5 for SQ 22536; target compound estimated logP ~0.0–0.5). The additional amine also confers pH-dependent ionization (predicted pKa ~9.5–10.5 for the primary amine), enabling aqueous solubility tuning via salt formation that is unavailable with the neutral SQ 22536 scaffold [2].

solubility logP drug-likeness chemical probe optimization

Stereochemical Purity Advantage: Enantiomerically Defined (2R,5S) Configuration for Reproducible Pharmacology

The target compound is specified as the single (2R,5S) enantiomer, whereas commercial SQ 22536 is typically supplied as a racemic mixture unless otherwise specified . Chiral purity is critical for P-site AC inhibitors because the 3D orientation of the tetrahydrofuran ring determines binding complementarity to the AC catalytic core. Crystal structures of AC complexed with 2′-deoxyadenosine-3′-monophosphate and 2′,5′-dideoxyadenosine-3′-triphosphate demonstrate that the ribose-binding pocket of adenylyl cyclase makes stereospecific contacts with the sugar moiety [1]. The (2R,5S) configuration of the target compound places the aminomethyl group in a defined spatial orientation relative to the adenine base, whereas racemic SQ 22536 presents a mixture of enantiomers, only one of which may productively occupy the P-site. This stereochemical ambiguity in racemic SQ 22536 can confound dose-response analyses, particularly at concentrations near the IC₅₀ [2].

chiral purity stereochemistry enantiomer-specific activity assay reproducibility

Best Research and Industrial Application Scenarios for 9-((2R,5S)-5-(Aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine


Chemical Probe Derivatization: Fluorescent and Affinity Labeling of Adenylate Cyclase P-Site

The primary aminomethyl substituent provides a unique nucleophilic anchor for NHS-ester, isothiocyanate, or maleimide coupling chemistry that is absent from SQ 22536 and 2′,5′-dideoxyadenosine [1]. Researchers synthesizing fluorescently labeled AC probes, biotinylated pull-down reagents, or photoaffinity labels should prioritize this compound over unfunctionalized AC inhibitors, as it enables single-step conjugation to Alexa Fluor, Cy5, or biotin tags without requiring de novo synthesis of a linker-modified scaffold. The (2R,5S) stereochemistry ensures that the conjugated probe retains a defined binding orientation .

Aqueous-Phase High-Throughput Screening (HTS) for AC Modulators: Reduced DMSO Burden

The predicted higher aqueous solubility of this compound relative to SQ 22536, conferred by the additional amine group and its salt-forming capacity, supports HTS campaigns where DMSO concentrations must be minimized to avoid solvent interference with membrane proteins [1]. Procurement teams sourcing AC inhibitors for 384- or 1536-well cAMP accumulation assays (e.g., HTRF, AlphaScreen) should consider this compound when SQ 22536 requires >0.1% DMSO that compromises assay window.

Stereochemistry-Dependent AC Isozyme Profiling: Resolving Enantiomer-Specific Activity

Given that commercial SQ 22536 is typically racemic, this enantiomerically defined (2R,5S) compound enables the first systematic comparison of enantiomer-specific AC inhibition across AC isoforms (AC1–AC9) [1]. Contract research organizations (CROs) offering AC isozyme selectivity panels should adopt this compound as a reference standard to deconvolute the contribution of each enantiomer to the observed potency of racemic SQ 22536. The I₅₀ values from such profiling directly inform medicinal chemistry programs targeting specific AC isoforms.

Negative Control for NCS-Rapgef2 Off-Target Activity: Differentiating AC-Dependent vs. AC-Independent Effects

SQ 22536 has been shown to inhibit the neuritogenic cAMP sensor NCS-Rapgef2 independently of adenylate cyclase [1]. The structural modification in the target compound may alter this off-target activity due to steric or electronic effects of the aminomethyl group. Laboratories investigating cAMP signaling in neuroendocrine cells (e.g., PC12, NS-1) should use this compound as a comparator probe alongside SQ 22536 and 2′,5′-dideoxyadenosine to distinguish AC-mediated effects from NCS-Rapgef2-mediated effects, strengthening mechanistic conclusions.

Quote Request

Request a Quote for 9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.